molecular formula C10H10ClF2N3 B2760587 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride CAS No. 2413867-34-0

5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B2760587
CAS No.: 2413867-34-0
M. Wt: 245.66
InChI Key: XMWTXJZTVCEVRJ-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-based research chemical. The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatile biological activities and presence in numerous approved pharmaceuticals . Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects . This compound features a 2,4-difluorophenyl substituent, a common motif in agrochemical and pharmaceutical agents used to modulate metabolic stability and binding affinity. As an aminopyrazole derivative, it provides a multifunctional framework that can serve as a key synthon in organic synthesis for the development of novel bioactive molecules . The core pyrazole structure can act as a bioisostere for other aromatic systems, potentially enhancing potency and improving physicochemical properties like lipophilicity and water solubility in lead compounds . Researchers may explore this reagent for its potential in hit-to-lead optimization campaigns, particularly in programs targeting enzymes and receptors that have historically been amenable to pyrazole-based ligands. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3.ClH/c1-15-10(9(13)5-14-15)7-3-2-6(11)4-8(7)12;/h2-5H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNFAQHDLBUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method includes the use of organometallic derivatives and transition-metal-based catalysts . The reaction conditions often involve elevated temperatures and the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound is being investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Preliminary studies suggest that it may interact with specific molecular targets, including enzymes and receptors, modulating their activity.

Medicine

In medicinal chemistry, 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride is explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its unique properties may allow it to function as an effective drug candidate.

Industry

The compound is utilized in the development of advanced materials and catalysts , showcasing its versatility beyond biological applications.

Case Study 1: Cancer Research

A study investigated the anticancer properties of 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride against several cancer cell lines. The results indicated significant inhibition of cell growth in vitro, particularly in breast cancer cells, suggesting potential for further clinical development.

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Pyrazole Substituents Aryl/Functional Group Substituents Molecular Weight (g/mol) CAS Number Key Applications
Target Compound 1-Me, 4-NH2·HCl 5-(2,4-Difluorophenyl) ~245.68* Not provided Pharmaceutical research
1-(Difluoromethyl)-5-Me-1H-pyrazol-4-amine HCl 1-(CF2H), 4-NH2·HCl 5-Me 183.59 1431968-01-2 Chemical intermediate
5-(Difluoromethyl)-1-(2-MePh)-1H-pyrazol-4-amine HCl 1-(2-MePh), 4-NH2·HCl 5-(CF2H) 259.68 1909320-27-9 Drug development
1-(2,4-Dichlorophenyl)-5-nitroanilino-pyrazole 1-(2,4-Cl2Ph) 5-Nitroanilino 333.17 Not provided Antimicrobial research

*Calculated based on molecular formula C10H9F2N3·HCl.

Key Structural and Functional Differences:

The methyl group at the 1-position reduces steric hindrance compared to bulkier aryl groups (e.g., 2-methylphenyl in ). 1-(Difluoromethyl)-5-Me Analog : A difluoromethyl group at the 1-position increases electronegativity and metabolic resistance but lacks the aromatic π-stacking capability of the target's difluorophenyl group. 2,4-Dichlorophenyl Derivative : Chlorine atoms enhance lipophilicity but may increase toxicity risks compared to fluorine.

Physicochemical Properties The hydrochloride salt in the target compound and analogs improves aqueous solubility, critical for bioavailability.

details nucleophilic substitution with aryl halides, applicable to introducing the 2,4-difluorophenyl group .

Biological Relevance

  • Fluorinated pyrazoles (e.g., target compound and ) are prioritized in drug discovery for their enhanced stability and target selectivity. In contrast, chlorinated derivatives (e.g., ) are more common in agrochemicals (e.g., fipronil in ).

Spectroscopic Characterization

  • IR and NMR data from analogous compounds (e.g., absence of C=O bands in triazoles ) confirm structural integrity. The target’s amine and fluorine substituents would exhibit distinct <sup>1</sup>H-NMR shifts (e.g., NH2 at ~5 ppm, aromatic F coupling at ~7 ppm) .

Biological Activity

5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and affect downstream signaling pathways, which are crucial in various biological processes. The precise molecular targets and pathways may vary depending on the specific context of use, but they often involve critical cellular functions such as cell proliferation, apoptosis, and inflammation modulation.

Antitumor Activity

Research indicates that pyrazole derivatives, including 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride, exhibit significant antitumor properties. Studies have shown that related compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. For instance, certain pyrazole derivatives have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds showing synergistic effects when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have reported that some pyrazole compounds can effectively reduce inflammation markers in various models of inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been explored extensively. Compounds similar to 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride have shown activity against a range of bacteria and fungi. For instance, certain synthesized pyrazole carboxamides exhibited notable antifungal activity against pathogenic fungi . This suggests that the compound could be useful in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the difluorophenyl group or alterations in the substitution pattern on the pyrazole ring can significantly affect potency and selectivity against various biological targets. Research has indicated that specific substitutions can enhance efficacy against cancer cell lines while minimizing toxicity to normal cells .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride exhibited IC50 values in low micromolar ranges against MCF-7 cells, suggesting promising anticancer activity .
  • Synergistic Effects : Another investigation assessed the combination of pyrazole derivatives with doxorubicin in cancer treatment. The findings revealed enhanced cytotoxicity when used together compared to doxorubicin alone, indicating potential for improved therapeutic strategies in resistant cancer types .
  • Anti-inflammatory Studies : Research focusing on the anti-inflammatory properties of related compounds demonstrated significant reductions in inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .

Comparative Analysis

CompoundBiological ActivityTarget
5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine;hydrochlorideAntitumor, Anti-inflammatoryBRAF(V600E), EGFR
5-(2,4-Difluorophenyl)-2-pyrimidinolAntimicrobialVarious bacteria
3-(2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazoleAntifungalPhytopathogenic fungi

Q & A

Basic: What are the key considerations in synthesizing 5-(2,4-Difluorophenyl)-1-methylpyrazol-4-amine hydrochloride to ensure high yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of pyrazole precursors and subsequent functionalization. Key considerations include:

  • Precursor Selection : Use of 1,3-diketones or hydrazine derivatives for pyrazole ring formation .
  • Fluorination : Optimizing difluoromethylation agents (e.g., ClCF2_2H or BrCF2_2H) to introduce fluorine atoms while avoiding side reactions .
  • Reaction Conditions : Control of temperature (e.g., 120°C for cyclization) and solvent polarity (e.g., ethanol or methanol) to enhance reaction efficiency .
  • Purification : Techniques like recrystallization or chromatography to isolate the hydrochloride salt and ensure >95% purity .

Basic: How does the substitution pattern of fluorine atoms influence the compound’s reactivity and biological activity?

Answer:
The 2,4-difluorophenyl group impacts both chemical and biological properties:

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the pyrazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Steric Effects : The 2,4-substitution pattern reduces steric hindrance compared to 2,6-difluorophenyl analogs, improving binding affinity in enzyme inhibition assays .
  • Metabolic Stability : Fluorine substitution can reduce oxidative metabolism, as observed in similar pyrazole derivatives .

Advanced: How can computational methods be integrated with experimental synthesis to optimize reaction pathways?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., DFT simulations) predict energetically favorable pathways:

  • Transition State Analysis : Identify intermediates and byproducts to refine reaction steps .
  • Solvent Optimization : Computational screening of solvent polarity and dielectric constants to improve yield .
  • Machine Learning : Training models on existing reaction data (e.g., from ICReDD’s database) to predict optimal conditions for novel analogs .

Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and salt formation .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in fluorine positioning, as demonstrated in structurally related oxazole derivatives .
  • Dynamic NMR : For flexible substituents (e.g., methyl groups), variable-temperature NMR can clarify conformational dynamics .

Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Robustness Testing : Evaluate edge cases (e.g., ±10% reagent excess) to ensure reproducibility during scale-up .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 19^{19}F NMR confirms fluorine substitution patterns; 1^1H NMR identifies methyl and amine protons .
  • Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>99%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced: How to design experiments to study the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for kinases or proteases) under varying inhibitor concentrations .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes in enzyme active sites .
  • Site-Directed Mutagenesis : Validate key residue interactions (e.g., hydrogen bonds with fluorophenyl groups) .

Advanced: How to address unexpected byproducts during synthesis of novel analogs?

Answer:

  • Byproduct Identification : LC-MS/MS or GC-MS to trace impurities; compare retention times with synthetic standards .
  • Mechanistic Studies : Isotopic labeling (e.g., 18^{18}O in solvents) to track reaction pathways .
  • Reaction Quenching : Monitor intermediates in real-time using in-situ IR spectroscopy to halt reactions at optimal points .

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